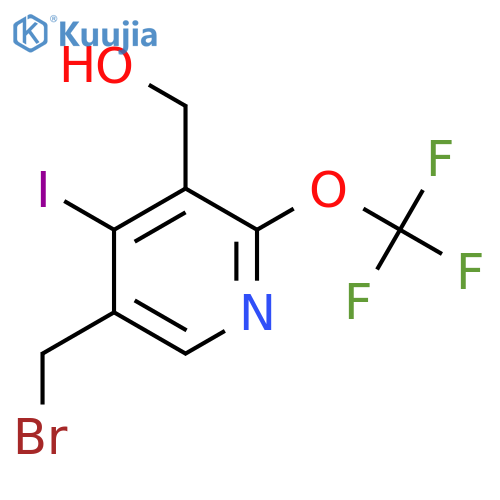Cas no 1806252-42-5 (5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol)

1806252-42-5 structure
商品名:5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol
CAS番号:1806252-42-5
MF:C8H6BrF3INO2
メガワット:411.942424297333
CID:4838177
5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol
-
- インチ: 1S/C8H6BrF3INO2/c9-1-4-2-14-7(16-8(10,11)12)5(3-15)6(4)13/h2,15H,1,3H2
- InChIKey: ZNXZHUOGRDKZMN-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=CN=C(C=1CO)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 232
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 2.7
5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029088291-1g |
5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol |
1806252-42-5 | 97% | 1g |
$1,519.80 | 2022-03-31 |
5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
1806252-42-5 (5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol) 関連製品
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
